4-methyl-1-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
The compound with the identifier “4-methyl-1-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-6-one” is a chemical substance that has garnered interest in various scientific fields
Preparation Methods
The synthesis of 4-methyl-1-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-6-one involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Chemical Reactions Analysis
4-methyl-1-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
(C3H3N2)2CO+H2O→2C3H4N2+CO2
Formation of Amides: It is used to convert amines into amides, carbamates, and ureas.
Formation of Esters: It can also be used to convert alcohols into esters.
Scientific Research Applications
4-methyl-1-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-6-one is widely used in scientific research, particularly in the fields of chemistry and biology. It is employed in the synthesis of peptides, where it facilitates the coupling of amino acids . Additionally, it is used in the preparation of various organic compounds, making it valuable in medicinal chemistry and pharmaceutical research .
Mechanism of Action
The compound exerts its effects by acting as a coupling agent in organic synthesis. It facilitates the formation of peptide bonds by reacting with carboxylic acids and amines, leading to the release of carbon dioxide and the formation of the desired product . This mechanism is crucial in peptide synthesis and other organic transformations.
Comparison with Similar Compounds
4-methyl-1-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-6-one is similar to other coupling agents such as carbonyldiimidazole and phosgene. it is unique in its ability to facilitate reactions under milder conditions and with fewer side products . Similar compounds include:
- Carbonyldiimidazole
- Phosgene
- Imidazole derivatives
Properties
IUPAC Name |
4-methyl-1-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-6(2)13-10-8(5-11-13)7(3)4-9(14)12-10/h4-6,11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOVJQASMWKWHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C2C1=CNN2C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C2C1=CNN2C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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